1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Overview
Description
1-(4-(Trifluoromethyl)phenyl)propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Aromatic coupling reactions
- Radical trifluoromethylation
- Nucleophilic trifluoromethylation
- Electrophilic trifluoromethylation
- Asymmetric trifluoromethylation
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or chromium trioxide
- Reducing agents like lithium aluminum hydride or sodium borohydride
- Substitution reagents such as halogens or nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)propan-1-amine has a wide range of scientific research applications, including:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activity and interactions with various biomolecules.
- Medicine : Explored for its potential therapeutic properties, particularly in the development of new drugs.
- Industry : Utilized in the production of materials with specific properties, such as increased stability or reactivity .
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors, thereby modulating their activity. This can result in various pharmacological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds:
- Fluoxetine : An antidepressant drug with a similar trifluoromethyl group attached to a phenyl ring.
- Cinacalcet : A calcimimetic drug that also contains a trifluoromethyl group.
Uniqueness: 1-(4-(Trifluoromethyl)phenyl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOETTZCHIABKPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593490 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439811-20-8, 885276-54-0 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(Trifluoromethyl)phenyl]propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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